BRD3308 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3) [, , , ]. HDACs are a class of enzymes that remove acetyl groups from histones, proteins that package and order DNA. This deacetylation process typically results in transcriptional repression []. By selectively inhibiting HDAC3, BRD3308 can modulate gene expression and influence various cellular processes.
While the provided abstracts do not offer a detailed synthesis protocol for BRD3308, one study mentions that a series of HDAC inhibitors, including BRD3308, were synthesized by exploiting minimal structural changes to the clinically experienced HDAC inhibitor CI-994 []. This suggests a structure-guided approach was employed during synthesis.
BRD3308 exerts its biological effects primarily by selectively inhibiting HDAC3 [, , , ]. This inhibition prevents the removal of acetyl groups from histones, leading to changes in gene expression. The specific genes and downstream pathways affected by HDAC3 inhibition can vary depending on the cell type and context.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2